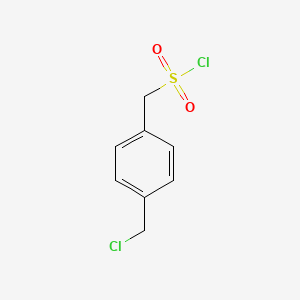

(4-(Chloromethyl)phenyl)methanesulfonyl Chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-(Chloromethyl)phenyl)methanesulfonyl Chloride is an organic compound with the chemical formula C8H8Cl2O2S. It is a colorless liquid commonly used as a reagent in organic synthesis. This compound is an analogue of 4-Hydroxybenzenemethanesulfonyl Chloride and a derivative of 4-Hydroxybenzyl Alcohol. It is known for its role in the synthesis of various chemical compounds, including those used in medical treatments such as acute myeloid leukemia.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(4-(Chloromethyl)phenyl)methanesulfonyl Chloride can be synthesized through several methods. One common method involves the reaction of 4-(Chloromethyl)benzyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound often involves the chlorination of 4-(Chloromethyl)benzyl alcohol followed by sulfonylation with methanesulfonyl chloride. This process is carried out under controlled conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

(4-(Chloromethyl)phenyl)methanesulfonyl Chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction Reactions: It can be reduced to form corresponding alcohols or other reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution: Products include various substituted phenylmethanesulfonyl derivatives.

Oxidation: Products include sulfonic acids and other oxidized compounds.

Reduction: Products include alcohols and other reduced derivatives.

Aplicaciones Científicas De Investigación

(4-(Chloromethyl)phenyl)methanesulfonyl Chloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It is employed in the preparation of biologically active compounds, including antimalarial agents.

Medicine: It is used in the synthesis of drugs for the treatment of diseases such as acute myeloid leukemia.

Industry: It is utilized in the production of various industrial chemicals and materials

Mecanismo De Acción

The mechanism of action of (4-(Chloromethyl)phenyl)methanesulfonyl Chloride involves its reactivity as an electrophile. It can form covalent bonds with nucleophiles, leading to the formation of various chemical products. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in biological systems, it may interact with enzymes or other proteins, leading to the formation of biologically active compounds .

Comparación Con Compuestos Similares

Similar Compounds

4-Hydroxybenzenemethanesulfonyl Chloride: An analogue used in similar synthetic applications.

4-Hydroxybenzyl Alcohol: A derivative used as a reagent in organic synthesis.

Uniqueness

(4-(Chloromethyl)phenyl)methanesulfonyl Chloride is unique due to its specific reactivity and the types of products it can form. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in both research and industrial applications.

Actividad Biológica

Introduction

(4-(Chloromethyl)phenyl)methanesulfonyl chloride, also known as chloromethyl phenyl sulfone, is a sulfonyl chloride compound with significant applications in organic synthesis and medicinal chemistry. Its biological activity is primarily linked to its role as a reactive intermediate in the synthesis of various biologically active compounds. This article explores the biological activity of this compound, including its genotoxicity, synthesis applications, and potential therapeutic effects.

- Chemical Formula : C8H8ClO2S

- Molecular Weight : 207.67 g/mol

- CAS Number : 1314928-03-0

Genotoxicity and Carcinogenicity

Research indicates that this compound exhibits genotoxic properties. A study conducted on related compounds, such as 4-chloromethylbiphenyl, demonstrated that these compounds were active in several short-term tests for carcinogenicity, including:

- Salmonella/microsome assay

- Bacterial fluctuation assays

- DNA repair assays in HeLa cells

The results showed that 4-chloromethylbiphenyl was genotoxic without the need for metabolic activation, suggesting a direct interaction with cellular components that may lead to DNA damage . This raises concerns about the potential carcinogenic effects of this compound when used in pharmaceutical applications.

Synthesis of Biologically Active Compounds

This compound is widely used as a reagent in organic synthesis. It serves as an electrophilic agent that can react with nucleophiles to form sulfonamide derivatives, which possess various biological activities. For instance:

- Antifungal Activity : The compound has been utilized in synthesizing antifungal agents, contributing to the development of drugs targeting fungal infections.

- Antitumor Agents : It has been involved in the synthesis of compounds that demonstrate antitumor properties, particularly through modifications that enhance efficacy against cancer cell lines .

Case Studies and Research Findings

- Antifungal Drug Development : A study highlighted the use of this compound in synthesizing new antifungal agents. The synthesized compounds exhibited significant antifungal activity against various strains, indicating the compound's utility in drug discovery.

- Genotoxic Impurity Assessment : In a method validation study for drug substances containing this compound, it was classified as a genotoxic impurity. The research emphasized the need for stringent monitoring due to its potential health risks associated with long-term exposure .

- Cell Viability Studies : Experiments involving cell lines treated with sulfonamide derivatives derived from this compound showed varying degrees of cytotoxicity and apoptosis induction, suggesting its potential application in cancer therapeutics .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

[4-(chloromethyl)phenyl]methanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2S/c9-5-7-1-3-8(4-2-7)6-13(10,11)12/h1-4H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGLDAOOMOUKIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)Cl)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.